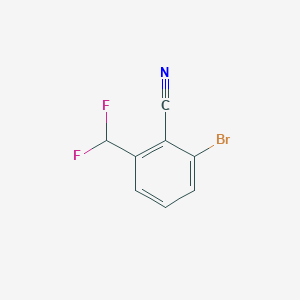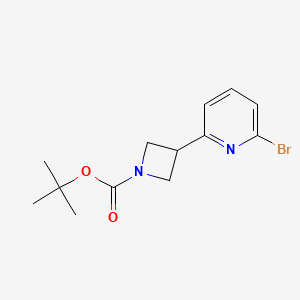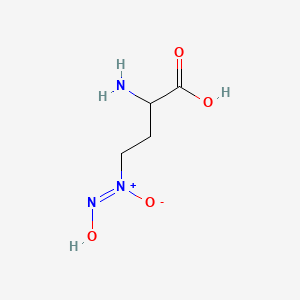
2-Bromo-6-(difluoromethyl)benzonitrile
Descripción general
Descripción
2-Bromo-6-(difluorometil)benzonitrilo es un compuesto orgánico con la fórmula molecular C8H4BrF2N. Es un derivado del benzonitrilo, donde el anillo de benceno está sustituido con un átomo de bromo en la segunda posición y un grupo difluorometil en la sexta posición.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Bromo-6-(difluorometil)benzonitrilo típicamente involucra los siguientes pasos:
Material de Inicio: La síntesis comienza con un derivado de benzonitrilo adecuado.
Difluorometilación: El grupo difluorometil se puede introducir usando agentes difluorometilantes como yoduro de difluorometil (CF2HI) o sulfona de difluorometil (CF2HSO2Ph) en condiciones apropiadas.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-Bromo-6-(difluorometil)benzonitrilo puede implicar procesos de flujo continuo para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración de reactivos, puede optimizar la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Bromo-6-(difluorometil)benzonitrilo puede sufrir varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo se puede sustituir por nucleófilos como aminas, tioles o alcóxidos.
Reacciones de Reducción: El grupo nitrilo se puede reducir a una amina usando agentes reductores como hidruro de litio y aluminio (LiAlH4) o hidrogenación catalítica.
Reacciones de Oxidación: El grupo difluorometil se puede oxidar a un ácido carboxílico usando agentes oxidantes fuertes como permanganato de potasio (KMnO4).
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos (por ejemplo, aminas, tioles) en presencia de una base (por ejemplo, hidróxido de sodio, NaOH) o un catalizador (por ejemplo, paladio, Pd).
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro o hidrogenación catalítica con un catalizador de paladio.
Oxidación: Permanganato de potasio (KMnO4) en un medio ácido o básico.
Productos Principales
Sustitución: Benzonitrilos sustituidos correspondientes.
Reducción: 2-Bromo-6-(difluorometil)bencilamina.
Oxidación: 2-Bromo-6-(difluorometil)ácido benzoico.
Aplicaciones Científicas De Investigación
2-Bromo-6-(difluorometil)benzonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Sus sustituyentes únicos lo hacen valioso en el desarrollo de nuevos materiales y catalizadores.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y las interacciones proteína-ligando debido a su capacidad para formar complejos estables con moléculas biológicas.
Industria: El compuesto se utiliza en la producción de agroquímicos, tintes y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Bromo-6-(difluorometil)benzonitrilo depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, inhibiendo su actividad o alterando su función. Los grupos bromo y difluorometil pueden mejorar la afinidad de unión y la especificidad del compuesto para sus objetivos moleculares, lo que lleva a una inhibición o modulación más efectiva de las vías biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
2-Bromo-6-fluorobenzonitrilo: Estructura similar pero con un átomo de flúor en lugar de un grupo difluorometil.
2-Bromo-6-(trifluorometil)benzonitrilo: Contiene un grupo trifluorometil en lugar de un grupo difluorometil.
2-Bromo-6-(metoxí)benzonitrilo: Contiene un grupo metoxí en lugar de un grupo difluorometil.
Unicidad
2-Bromo-6-(difluorometil)benzonitrilo es único debido a la presencia del grupo difluorometil, que confiere propiedades electrónicas y estéricas distintas. Esto lo hace particularmente útil en aplicaciones donde se requieren interacciones específicas con objetivos biológicos o químicos. El grupo difluorometil puede mejorar la estabilidad del compuesto, la lipofilia y la capacidad de formar enlaces de hidrógeno, convirtiéndolo en una herramienta valiosa en varios campos de investigación e industria.
Propiedades
IUPAC Name |
2-bromo-6-(difluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQONHCXAPJCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271906 | |
| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261775-76-1 | |
| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261775-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)
![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)






![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)

![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)


